1-(4-Bromothiazol-2-yl)piperidin-4-ol structure elucidation
1-(4-Bromothiazol-2-yl)piperidin-4-ol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Bromothiazol-2-yl)piperidin-4-ol
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-(4-Bromothiazol-2-yl)piperidin-4-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrating a multi-technique analytical approach to build an unassailable structural hypothesis. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography. Each section presents not only the data but also the strategic thinking required to interpret it, ensuring a self-validating and robust elucidation process.
Introduction: The Compound and the Strategy
1-(4-Bromothiazol-2-yl)piperidin-4-ol is a heterocyclic compound featuring a substituted thiazole ring linked to a piperidinol moiety. This molecular architecture is of significant interest in medicinal chemistry, as both thiazole and piperidine scaffolds are privileged structures found in numerous biologically active compounds.[1][2] Accurate and unambiguous determination of its chemical structure is the foundational prerequisite for understanding its structure-activity relationships (SAR), optimizing its properties, and ensuring regulatory compliance.
Our elucidation strategy is predicated on a holistic and orthogonal approach. We will systematically gather data from various spectroscopic techniques, with each method providing a unique piece of the structural puzzle.[3][4] Mass spectrometry will establish the molecular weight and elemental composition. Infrared spectroscopy will identify key functional groups. A suite of advanced NMR experiments will map the precise connectivity of atoms. Finally, X-ray crystallography will provide the definitive confirmation of the three-dimensional structure.
Caption: A logical workflow for the structural elucidation of a novel chemical entity.
Mass Spectrometry (MS): Defining the Molecular Blueprint
2.1. Rationale and Mechanistic Insight
Mass spectrometry is the first-line technique to determine the molecular weight of an unknown compound and to gain initial structural insights through fragmentation analysis.[3] For 1-(4-Bromothiazol-2-yl)piperidin-4-ol, we will employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to ascertain the accurate mass of the protonated molecule [M+H]⁺. The presence of a bromine atom provides a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a crucial validation point for the molecular formula. Tandem MS (MS/MS) experiments will then be used to induce fragmentation, revealing characteristic losses and cleavages of the piperidine and thiazole rings that support the proposed structure.[5][6]
2.2. Predicted Mass and Fragmentation
-
Molecular Formula: C₉H₁₁BrN₂OS
-
Monoisotopic Mass: 277.9830 g/mol
-
HRMS (ESI+): The expected [M+H]⁺ ion would exhibit a doublet corresponding to:
-
C₉H₁₂⁷⁹BrN₂OS⁺: m/z 278.9908
-
C₉H₁₂⁸¹BrN₂OS⁺: m/z 280.9888
-
-
Key Fragmentation Pathways: The fragmentation of piperidine derivatives is well-documented.[1][6] We anticipate observing fragments corresponding to:
-
Neutral loss of H₂O: The hydroxyl group on the piperidine ring can be easily lost as water, especially under collision-induced dissociation (CID).[6]
-
Piperidine Ring Cleavage: Fission of the bonds adjacent to the nitrogen atom is a common pathway.
-
Thiazole Ring Fragmentation: Cleavage of the thiazole ring can also occur, though it is generally more stable.
-
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₉H₁₂BrN₂OS⁺ | 278.9908 / 280.9888 | Protonated parent molecule with characteristic Br isotope pattern. |
| [M+H - H₂O]⁺ | C₉H₁₀BrN₂S⁺ | 260.9802 / 262.9782 | Loss of water from the piperidinol moiety.[6] |
| [C₅H₉NO]⁺ | C₅H₁₀NO⁺ | 100.0762 | Fragment corresponding to the protonated piperidin-4-ol moiety. |
| [C₄H₂BrN₂S]⁺ | C₄H₂BrN₂S⁺ | 190.9203 / 192.9183 | Fragment corresponding to the bromothiazole amine core. |
2.3. Experimental Protocol: ESI-MS/MS
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source.[1]
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.[1]
-
Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the isotopic cluster of the precursor ion.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (e.g., m/z 279.0) and perform a product ion scan by subjecting it to collision-induced dissociation (CID) with nitrogen or argon gas. Optimize collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of an organic molecule.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of every proton and carbon in the structure.
3.1. Rationale and Mechanistic Insight
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¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).
-
¹³C NMR: Reveals the number of unique carbon environments. Techniques like DEPT-135 can differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is the key experiment for connecting molecular fragments.[7]
3.2. Predicted Spectral Data
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |
| Thiazole-H5 | ~6.8 - 7.2 (singlet) | ~105 - 110 | C2, C4 |
| Piperidine-H2/H6 (axial & eq) | ~3.6 - 4.0 (multiplet) | ~45 - 50 | C2, C3/C5, C4 |
| Piperidine-H3/H5 (axial & eq) | ~1.5 - 2.1 (multiplet) | ~30 - 35 | C2/C6, C4, C3/C5 |
| Piperidine-H4 (methine) | ~3.9 - 4.3 (multiplet) | ~65 - 70 | C2/C6, C3/C5 |
| Alcohol-OH | Broad singlet (variable) | - | C4 |
| Thiazole-C2 (quaternary) | - | ~165 - 170 | H2/H6 |
| Thiazole-C4 (quaternary) | - | ~125 - 130 | H5 |
Note: Chemical shifts are estimates based on typical values for thiazole and piperidine derivatives and may vary depending on solvent and other conditions.[9][10][11]
Caption: Key predicted HMBC correlations for 1-(4-Bromothiazol-2-yl)piperidin-4-ol.
3.3. Experimental Protocol: Comprehensive NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with sufficient scans for a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Run a DEPT-135 experiment to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals).
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish H-H correlations within the piperidine ring.
-
HSQC: Acquire a gradient-selected HSQC spectrum to assign one-bond H-C correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum. This is critical for confirming the connection between the piperidine N1 and the thiazole C2, and for verifying the overall carbon skeleton.[7]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
4.1. Rationale and Mechanistic Insight
Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for the rapid identification of key functional groups.[12][13] For our target molecule, we expect to see characteristic absorptions for the O-H bond of the alcohol, C-H bonds, C-N bonds, and vibrations associated with the thiazole ring.[14]
4.2. Predicted IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3400 - 3200 | Strong, Broad | Characteristic of an alcohol group, broadened by hydrogen bonding. |
| C-H Stretch (sp³) | 3000 - 2850 | Medium-Strong | Aliphatic C-H bonds of the piperidine ring. |
| C=N Stretch | ~1620 | Medium | From the thiazole ring.[15] |
| C=C Stretch | ~1550 | Medium | From the thiazole ring. |
| C-O Stretch | 1150 - 1050 | Strong | Alcohol C-O bond. |
| C-N Stretch | 1250 - 1180 | Medium-Strong | Amine-like C-N bond between the two rings. |
| C-Br Stretch | 650 - 550 | Medium | Carbon-bromine bond. |
4.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No special preparation is needed for ATR. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically generate the final absorbance spectrum.
-
X-ray Crystallography: The Definitive Proof
5.1. Rationale and Mechanistic Insight
Single-crystal X-ray crystallography is the gold standard for structural determination.[16] By diffracting X-rays off a well-ordered crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[2] While often the most challenging experiment due to the need for high-quality crystals, a successful crystal structure provides unequivocal proof of the proposed connectivity and conformation.[17]
5.2. Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical step.[16]
-
Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to near saturation.[16]
-
Conditions: Allow the solvent to evaporate slowly and undisturbed over several days in a loosely capped vial.
-
-
Crystal Mounting: Select a single, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in an X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[16]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and space group.
-
Solve the structure using direct or Patterson methods to find the initial atomic positions.[18]
-
Refine the structural model against the experimental data to obtain the final, highly accurate molecular structure.
-
Conclusion: A Unified Structural Assignment
The structural elucidation of 1-(4-Bromothiazol-2-yl)piperidin-4-ol is achieved through the careful integration of data from multiple, complementary analytical techniques. High-resolution mass spectrometry confirms the elemental formula C₉H₁₁BrN₂OS via its accurate mass and characteristic bromine isotope pattern. Infrared spectroscopy provides clear evidence for the presence of an alcohol (O-H stretch) and the heterocyclic ring systems. The definitive connectivity is established by a suite of NMR experiments; ¹H and ¹³C NMR identify all unique atom environments, while 2D COSY, HSQC, and particularly HMBC experiments piece together the molecular puzzle, confirming the crucial N-C bond between the piperidine and thiazole rings. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the atomic arrangement in three dimensions. This rigorous, multi-faceted approach ensures the highest level of scientific confidence in the final structural assignment, providing a solid foundation for any future research or development activities.
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